Chloromethyl thiocyanate
Overview
Description
Chloromethyl thiocyanate (CH2ClSCN) is a compound that has been studied for its structural and conformational properties in both the solid and gas phases. The molecule exhibits two conformations, gauche and anti, with the gauche conformer being more stable and predominantly present in the gas phase. In the solid state, only gauche conformers are found, and the crystal structure reveals specific intermolecular interactions, including chalcogen-type interactions .
Synthesis Analysis
The synthesis of chloromethyl thiocyanate is not directly described in the provided papers. However, related compounds and synthesis methods can offer insight. For example, thiocyanation of aromatic compounds using 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate has been investigated, indicating that thiocyanogen chloride may be generated in situ as an active species . Additionally, chloromethyl derivatives of certain acrylates have been shown to react with potassium thiocyanate to form thiocyanates and isothiocyanates .
Molecular Structure Analysis
The molecular structure of chloromethyl thiocyanate has been analyzed using in situ low-temperature single-crystal X-ray diffraction and gas electron diffraction. The studies have revealed the presence of two conformations in the gas phase and a preference for the gauche conformation due to its stability. High-level quantum-chemical calculations support these experimental findings .
Chemical Reactions Analysis
Chloromethyl thiocyanate participates in various chemical reactions due to its reactive nature. For instance, it can react with sodium azide to substitute the halogen with an azido group . The compound also exhibits oligooscillatory behavior when reacting with chlorite, leading to complex reaction dynamics . Furthermore, it has been used as a synthon for synthesizing thiocarbonyl ylide, which reacts with activated alkenes and alkynes to form thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl thiocyanate are closely related to its molecular structure and the interactions it can form. The crystal structure demonstrates the importance of intermolecular interactions, such as chalcogen-type interactions, in determining the solid-state properties . The compound's reactivity is also a significant chemical property, as seen in its reactions with various nucleophiles and its role in synthesizing heteroaromatic derivatives with antifungal activity .
Scientific Research Applications
Structural and Conformational Properties
Chloromethyl thiocyanate (CH2ClSCN) has been extensively studied for its structural and conformational properties. In a study by Berrueta Martínez et al. (2015), they analyzed its structure in both solid and gas phases using X-ray diffraction and gas electron diffraction. They identified two conformations, gauche and anti, coexisting in the gas phase, with the gauche conformer being more abundant and stable. The study also explored specific intermolecular interactions and charge density topology in its crystal structure (Berrueta Martínez et al., 2015).
Chemical Reactivity and Preparation of Derivatives
Chloromethyl thiocyanate's reactivity has been utilized in chemical synthesis. Brand et al. (1981) demonstrated that S-Chloromethyl O,O-diethyl phosphorodithioate, a compound with potential applications in various fields, can be prepared from O,O-diethyl phosphorothioite and chloromethyl thiocyanate. This reaction requires a base, such as sodium carbonate, for effective progression (Brand et al., 1981).
Synthesis and Characterisation of Ionic Liquids
Chloromethyl thiocyanate has been used in the synthesis of ionic liquids. Zhao et al. (2007) reported the synthesis of thiocyanate functionalized ionic liquids by reacting chloromethyl thiocyanate with 1-methylimidazole. This approach led to the formation of salts that are classified as ionic liquids due to their melting points below 100°C (Zhao et al., 2007).
Electrochemical Applications
Krishnan and Gurjar (1993) explored the electrochemical thiocyanation of organic compounds, a method potentially advantageous for preparing thiocyano derivatives used in dyes, insecticides, and other compounds. This study highlighted the benefits of two-phase electrolysis over traditional chemical thiocyanation methods (Krishnan & Gurjar, 1993).
Safety And Hazards
properties
IUPAC Name |
chloromethyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCVNXUWOLPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186351 | |
Record name | Thiocyanic acid, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl thiocyanate | |
CAS RN |
3268-79-9 | |
Record name | Thiocyanic acid, chloromethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3268-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethylthiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chloromethyl thiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ59MX5PRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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